molecular formula C7H13ClN4O B3047683 4-Amino-N-ethyl-1-methyl-1H-pyrazole-5-carboxamide hydrochloride CAS No. 1431964-37-2

4-Amino-N-ethyl-1-methyl-1H-pyrazole-5-carboxamide hydrochloride

Cat. No. B3047683
CAS RN: 1431964-37-2
M. Wt: 204.66
InChI Key: BMWJTRGGMITKLU-UHFFFAOYSA-N
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Description

“4-Amino-N-ethyl-1-methyl-1H-pyrazole-5-carboxamide hydrochloride” is a compound that belongs to the family of pyrazole carboxamides . Pyrazole carboxamides are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are often used as scaffolds in the synthesis of bioactive chemicals .


Synthesis Analysis

Pyrazole carboxamides are synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A series of novel pyrazole-4-carboxamides were rationally designed, synthesized, and their structures were characterized by 1 H NMR, 13 C NMR and HRMS .


Molecular Structure Analysis

The molecular structure of pyrazole carboxamides consists of three parts: the amide bond, the five- or six-membered ring systems attached to carbonyl of the amide bond and the amino group on the side of the amide bond . The core moiety binding to the active site of SDH exhibits excellent antifungal activity .

Scientific Research Applications

Chemical Synthesis and Derivative Studies

4-Amino-N-ethyl-1-methyl-1H-pyrazole-5-carboxamide hydrochloride is used as a precursor or intermediate in the synthesis of various heterocyclic compounds. For instance, it has been utilized in the preparation of 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, a compound with potential biological activities (Miyashita et al., 1990). Additionally, it serves as a building block in the synthesis of novel bis-pyrazole compounds, which have shown promising results in preliminary bioassays against tobacco mosaic virus (Zhang et al., 2012).

Analytical Characterization and Differentiation Studies

This chemical has also been a subject of analytical characterization and differentiation studies. For example, a study identified and differentiated isomers of a related compound, N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, highlighting the importance of accurate labeling and characterization in research chemicals (McLaughlin et al., 2016).

Heterocyclic Compound Synthesis

The compound is an essential reagent in the synthesis of diverse heterocyclic compounds. For instance, it is used in the creation of pyrazolo[1,5-a]pyrimidine derivatives, which have been investigated for their potential cytotoxic activity against cancer cells (Hassan et al., 2014).

Corrosion Inhibition Studies

Interestingly, derivatives of this compound have been evaluated as corrosion inhibitors for steel in acidic environments, demonstrating its versatility and potential applications in industrial chemistry (Herrag et al., 2007).

Mechanism of Action

The mechanism of action of pyrazole carboxamides involves targeting succinate dehydrogenase (SDH) to inhibit mitochondrial electron transfer between succinate and ubiquinone . This system is critical for the oxygen-sensing and has been one of the most significant targets for developing fungicides .

Future Directions

Pyrazole carboxamides have shown potential in various fields, particularly as fungicides and antileishmanial and antimalarial agents . Future research could focus on further optimizing these compounds for these applications, as well as exploring other potential uses.

properties

IUPAC Name

4-amino-N-ethyl-2-methylpyrazole-3-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O.ClH/c1-3-9-7(12)6-5(8)4-10-11(6)2;/h4H,3,8H2,1-2H3,(H,9,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMWJTRGGMITKLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=NN1C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-N-ethyl-1-methyl-1H-pyrazole-5-carboxamide hydrochloride

CAS RN

1431964-37-2
Record name 1H-Pyrazole-5-carboxamide, 4-amino-N-ethyl-1-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431964-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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